molecular formula C11H15N B13029563 N-Methyl-1-phenylcyclobutanamine

N-Methyl-1-phenylcyclobutanamine

Cat. No.: B13029563
M. Wt: 161.24 g/mol
InChI Key: IGVLHXBWKQCGET-UHFFFAOYSA-N
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Description

N-Methyl-1-phenylcyclobutanamine is a cyclobutanamine derivative characterized by a cyclobutane ring substituted with a phenyl group at the 1-position and an N-methylamine group. Cyclobutanamine derivatives are notable for their strained four-membered ring, which confers unique steric and electronic properties compared to larger cyclic amines (e.g., piperidines) .

Key structural features:

  • Phenyl substituent: Aromatic groups often improve lipophilicity and binding affinity in bioactive molecules.
  • N-Methylamine: Methylation at the amine reduces polarity, influencing solubility and metabolic stability.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N-methyl-1-phenylcyclobutan-1-amine

InChI

InChI=1S/C11H15N/c1-12-11(8-5-9-11)10-6-3-2-4-7-10/h2-4,6-7,12H,5,8-9H2,1H3

InChI Key

IGVLHXBWKQCGET-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCC1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-phenylcyclobutanamine typically involves the reaction of cyclobutanone with phenylmagnesium bromide to form 1-phenylcyclobutanol. This intermediate is then subjected to methylation using methylamine under suitable conditions to yield this compound. The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-phenylcyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

N-Methyl-1-phenylcyclobutanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-1-phenylcyclobutanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to physiological effects.

Comparison with Similar Compounds

Structural Analogs from Literature and Commercial Sources

The following table compares N-Methyl-1-phenylcyclobutanamine with structurally related compounds from the evidence:

Compound Name Molecular Formula (Inferred) Key Substituents Applications/Notes Reference
This compound C₁₁H₁₅N 1-phenyl, N-methylamine Likely intermediate; limited direct data N/A
1-(Aminomethyl)-N-benzyl-N-methylcyclobutan-1-amine C₁₃H₂₀N₂ Benzyl, aminomethyl, N-methyl Pharmaceutical intermediate (e.g., HR384286)
N-Cyclobutyl-1-phenyl-N-(4-(4-(trifluoromethyl)piperidin-1-yl)benzyl)methanesulfonamide C₂₉H₃₂F₃N₂O₂S Piperidine, sulfonamide, trifluoromethyl Synthetic target for bioactive molecules
2-Chloro-N-methyl-5-(((1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)pentan-1-amine C₁₈H₃₂ClNO Chloro, bicyclic terpene moiety Agrochemical or medicinal chemistry

Key Differences in Properties and Reactivity

Ring Strain and Reactivity
  • In contrast, the bicyclo[2.2.1]heptane group in ’s compound provides rigidity without the same strain, favoring stability in harsh conditions .
Substituent Effects
  • Phenyl vs. Benzyl : The phenyl group in this compound may enhance π-π stacking interactions compared to the benzyl group in ’s analog, which could improve binding in receptor-targeted applications.
  • Sulfonamide vs. Amine : The sulfonamide group in ’s compound increases acidity and hydrogen-bonding capacity, contrasting with the basic amine in the target compound .
Functionalization Potential
  • The N-methyl group in this compound reduces nucleophilicity compared to primary amines (e.g., 1-(aminomethyl)-N-methylcyclobutan-1-amine in ), limiting its utility in alkylation reactions but improving metabolic stability .

Biological Activity

N-Methyl-1-phenylcyclobutanamine (also known as N-Methyl-1-phenylcyclobutane-1-amine) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a cyclobutane ring substituted with a methyl group and a phenyl group. This unique structure contributes to its biological activity, particularly in the context of neuropharmacology and inflammation.

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving metabotropic glutamate receptors (mGluRs). These receptors are implicated in several neuropsychiatric disorders, making them critical targets for therapeutic intervention . The compound's ability to modulate these receptors suggests potential applications in treating conditions such as anxiety, depression, and schizophrenia.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against specific cellular targets. For instance, it has been shown to induce apoptosis by binding selectively to the colchicine binding site of tubulin, inhibiting tubulin polymerization and disrupting the cell cycle . This mechanism is particularly relevant in cancer research, where compounds that can induce apoptosis in tumor cells are highly sought after.

In Vivo Studies

Preclinical studies have explored the anti-inflammatory properties of this compound. It has been observed to reduce leukocyte infiltration in models of inflammation, suggesting that it may have therapeutic potential in conditions characterized by excessive inflammatory responses . These findings align with the broader interest in cyclobutane derivatives for their anti-inflammatory effects.

Case Studies

Several case studies have highlighted the pharmacological potential of this compound:

  • Neuropsychiatric Disorders : A study focused on the modulation of mGluR2 by this compound found promising results in animal models of anxiety and depression. The compound demonstrated a dose-dependent reduction in anxiety-like behaviors, indicating its potential as an anxiolytic agent .
  • Cancer Research : In cancer cell lines, this compound showed efficacy in reducing cell viability through apoptosis induction. The compound's ability to target tubulin suggests it could be developed further as an anticancer agent .
  • Inflammation Models : In models of acute inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .

Summary of Research Findings

Study FocusKey Findings
Neuropsychiatric DisordersModulates mGluR2; reduces anxiety-like behaviors in animal models .
Cancer ResearchInduces apoptosis via tubulin binding; reduces cell viability in cancer cell lines .
Anti-inflammatory EffectsDecreases leukocyte infiltration and pro-inflammatory cytokine levels in vivo .

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